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Compound of Interest

Compound Name: 2,4,4-Trimethylcyclopentanone

Cat. No.: B1294718

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4,4-
trimethylcyclopentanone (CAS No. 4694-12-6), a cyclic ketone with applications in organic
synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) characteristics, offering insights into its molecular structure.
Experimental protocols for acquiring such data are also outlined to assist in method
development and validation.

Spectral Data Summary

The following tables summarize the key spectral data for 2,4,4-trimethylcyclopentanone,
facilitating easy reference and comparison.

Table 1: *H NMR Spectral Data

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides information on the
chemical environment of hydrogen atoms in a molecule.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
Data not publicly Data not publicly Data not publicly Data not publicly
available available available available
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Note: Detailed *H NMR data for 2,4,4-trimethylcyclopentanone is available through spectral
databases such as SpectraBase. A spectrum is available from Sigma-Aldrich Co. LLC.[1]

Table 2: *C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy is used to determine the
types of carbon atoms in a molecule. The data presented below is sourced from the work of
Stothers and Tan (1974).[1]

Chemical Shift (d) ppm Carbon Type Assignment

Data not publicly available in ) ) ) )
Data not publicly available Data not publicly available

search results

Note: The definitive 13C NMR data for 2,4,4-trimethylcyclopentanone was published in the
Canadian Journal of Chemistry.[1]

Table 3: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups within a molecule based on their

vibrational frequencies.

Wavenumber (cm—?) Intensity Functional Group
~1740 Strong C=0 (Ketone)
~2960-2870 Strong C-H (Alkyl)

Note: A representative IR spectrum is available in the NIST Chemistry WebBook and
SpectraBase, acquired using a Bruker IFS 85 instrument.[1]

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which aids in determining its molecular weight and structure. The data below
corresponds to the electron ionization (El) mass spectrum available in the NIST WebBook.[2]
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miz Relative Intensity (%) Putative Fragment
126 ~30 [M]* (Molecular lon)
83 100 [M - CsH7]*

69 ~25 [CsHo]*+

56 ~99 [CaHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid organic

compound such as 2,4,4-trimethylcyclopentanone.

NMR Spectroscopy (*H and **C)

Sample Preparation: Approximately 5-10 mg of 2,4,4-trimethylcyclopentanone is dissolved
in 0.7-1.0 mL of a deuterated solvent (e.g., CDCIs) inside a clean, dry NMR tube. The
solution should be clear and free of any particulate matter.

Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to
ensure homogeneity. For *H NMR, standard acquisition parameters are typically used. For
13C NMR, broadband proton decoupling is employed to simplify the spectrum.

Data Acquisition: A sufficient number of scans are acquired to achieve an adequate signal-to-
noise ratio. For 13C NMR, a longer acquisition time and a greater number of scans are
generally required due to the low natural abundance of the *3C isotope.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard,
typically tetramethylsilane (TMS) at O ppm.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

e Background Spectrum: A background spectrum of the clean ATR crystal is collected to

account for atmospheric and instrumental contributions.
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Sample Application: A small drop of neat 2,4,4-trimethylcyclopentanone is placed directly
onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm™2.
Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to generate the final absorbance or transmittance spectrum. The ATR crystal is
then cleaned with an appropriate solvent (e.g., isopropanol) and dried.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 2,4,4-trimethylcyclopentanone is prepared in a
volatile organic solvent (e.g., dichloromethane or hexane).

GC-MS System Setup: The GC is equipped with a suitable capillary column (e.g., a non-
polar or medium-polarity column). The oven temperature program is set to ensure separation
of the analyte from the solvent and any impurities. The mass spectrometer is operated in
electron ionization (El) mode, typically at 70 eV.

Injection: A small volume (e.g., 1 yL) of the sample solution is injected into the GC inlet.

Data Acquisition: The mass spectrometer scans a defined m/z range as the analyte elutes
from the GC column.

Data Analysis: The resulting total ion chromatogram (TIC) is used to identify the retention
time of the compound. The mass spectrum corresponding to this peak is then analyzed to
determine the molecular ion and fragmentation pattern. The spectrum can be compared to a
library of known spectra, such as the NIST Mass Spectral Library, for confirmation.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 2,4,4-

trimethylcyclopentanone using the described spectroscopic techniques.
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Figure 1. Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis of 2,4,4-Trimethylcyclopentanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1.2,4,4-Trimethylcyclopentanone | C8H140 | CID 107324 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. agilent.com [agilent.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 2,4,4-Trimethylcyclopentanone:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294718#2-4-4-trimethylcyclopentanone-spectral-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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